1,2-dichloro-3-fluoro-4-isocyanatobenzene
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Overview
Description
1,2-Dichloro-3-fluoro-4-isocyanatobenzene is an organic compound characterized by the presence of chlorine, fluorine, and isocyanate functional groups attached to a benzene ring.
Preparation Methods
The synthesis of 1,2-dichloro-3-fluoro-4-isocyanatobenzene typically involves the reaction of 1,2-dichloro-3-fluoroaniline with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using toluene as a solvent. The mixture is cooled, and phosgene is introduced, followed by the gradual addition of the aniline derivative. The reaction temperature is maintained between 0-3°C to ensure the formation of the desired isocyanate product .
Chemical Reactions Analysis
1,2-Dichloro-3-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or esters.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of chlorine and fluorine atoms can influence its reactivity under certain conditions.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed from these reactions include ureas, carbamates, and carbamic acids .
Scientific Research Applications
1,2-Dichloro-3-fluoro-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules, potentially leading to the development of new drugs or diagnostic tools.
Industry: It is used in the production of polymers and coatings, where its unique chemical properties contribute to the performance of the final products
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates, which are important in both industrial and pharmaceutical contexts .
Comparison with Similar Compounds
1,2-Dichloro-3-fluoro-4-isocyanatobenzene can be compared with other similar compounds, such as:
1,2-Dichloro-4-isocyanatobenzene: Lacks the fluorine atom, which can influence its reactivity and applications.
3,4-Difluorophenyl isocyanate:
3,4-Dichlorophenyl isocyanate: Contains two chlorine atoms, which can alter its reactivity compared to the fluorinated analog.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical behavior and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable building block in organic synthesis and beyond.
Properties
CAS No. |
69922-32-3 |
---|---|
Molecular Formula |
C7H2Cl2FNO |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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